Cas no 2734778-15-3 (2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene)
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
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- Inchi: 1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3
- InChI Key: CGJVTCJHBXAFLE-UHFFFAOYSA-N
- SMILES: C1(C=C(C(F)(F)F)C=CC=1OCOC)F
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022JGG-250mg |
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |
2734778-15-3 | 95% | 250mg |
$572.00 | 2025-02-13 | |
| Aaron | AR022JGG-500mg |
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |
2734778-15-3 | 95% | 500mg |
$650.00 | 2025-02-13 |
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Introduction to 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CAS No. 2734778-15-3)
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CAS No. 2734778-15-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluoro group, a methoxymethoxy protecting group, and a trifluoromethyl substituent, offers a wide range of applications in the synthesis of biologically active molecules and drug development.
The fluoro group in 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene plays a crucial role in modulating the electronic properties and biological activity of the molecule. Fluorine atoms are known for their strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. This property makes 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene an attractive starting material for the synthesis of fluorinated pharmaceuticals, which are often more potent and have improved pharmacokinetic properties compared to their non-fluorinated counterparts.
The methoxymethoxy (MOM) protecting group is another key feature of this compound. The MOM group is widely used in organic synthesis to protect hydroxyl functionalities during multi-step reactions. It can be easily introduced and removed under mild conditions, making it a valuable tool for synthetic chemists. In the context of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene, the MOM group provides additional synthetic flexibility, allowing for the selective manipulation of functional groups without unwanted side reactions.
The presence of a trifluoromethyl (CF3) substituent further enhances the utility of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene. Trifluoromethyl groups are known for their strong electron-withdrawing effect and lipophilicity, which can significantly impact the biological activity and metabolic stability of molecules. These properties make 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene an ideal building block for the development of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.
Recent research has highlighted the potential of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene in various medicinal chemistry applications. For instance, studies have shown that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. Additionally, the compound has been explored as a scaffold for the development of antiviral agents, demonstrating promising results against a range of viral infections.
In the realm of drug discovery, 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of complex molecules with diverse biological activities. Its unique combination of functional groups allows for the creation of structurally diverse libraries through combinatorial chemistry approaches. These libraries can be screened for various therapeutic targets, accelerating the identification of lead compounds with high potency and selectivity.
The synthetic accessibility of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is another factor contributing to its widespread use in research laboratories. Efficient synthetic routes have been developed to produce this compound on both small and large scales, ensuring its availability for various applications. These synthetic methods often involve palladium-catalyzed cross-coupling reactions and selective functional group transformations, which are well-established techniques in modern organic synthesis.
In conclusion, 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CAS No. 2734778-15-3) is a highly versatile and valuable compound in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the fluoro group, methoxymethoxy protecting group, and trifluoromethyl substituent, make it an ideal building block for the synthesis of biologically active molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern drug discovery efforts.
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